

biological activity of PD-1-IN-24

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Compound of Interest		
Compound Name:	PD-1-IN-24	
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An In-Depth Technical Guide on the Biological Activity of PD-1-IN-24

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD-1-IN-24 (also referred to as Compound 1) is an orally active small molecule inhibitor of the Programmed cell death protein 1 (PD-1) immune checkpoint.[1][2] Disclosed in patent literature, this compound has demonstrated anti-tumor activity in preclinical murine cancer models, functioning by disrupting the inhibitory PD-1/PD-L1 signaling axis to enhance anti-tumor immunity.[1][2][3] This document provides a comprehensive overview of the publicly available biological data for PD-1-IN-24, including its mechanism of action, quantitative in vivo efficacy, and detailed experimental protocols representative of its evaluation.

Note on Compound Identity: It is critical to distinguish **PD-1-IN-24** (CAS No. 2360909-50-6) from a similarly named compound, PD-1/PD-L1-IN-24 (CAS No. 2667680-33-1). The latter has a reported IC₅₀ of 1.57 nM for the PD-1/PD-L1 interaction, but it is a distinct chemical entity.[4] Publicly available data does not provide a specific in vitro IC₅₀ value for **PD-1-IN-24** (CAS No. 2360909-50-6).

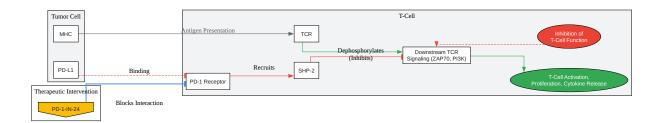
Mechanism of Action: PD-1/PD-L1 Pathway Inhibition

The PD-1 receptor is a critical immune checkpoint expressed on the surface of activated T cells.[3][5] Its ligand, PD-L1, is frequently overexpressed on the surface of tumor cells.[6] The



engagement of PD-1 with PD-L1 initiates a signaling cascade that suppresses T-cell effector functions, including proliferation, cytokine release, and cytotoxicity, thereby allowing cancer cells to evade immune destruction.[3][7]

PD-1-IN-24 functions by blocking the interaction between the PD-1 receptor and its ligand PD-L1. This inhibition abrogates the downstream immunosuppressive signaling, restoring the T-cell's ability to recognize and eliminate tumor cells.



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Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of **PD-1-IN-24**.

Quantitative Data Presentation

The in vivo anti-tumor efficacy of **PD-1-IN-24** has been evaluated in syngeneic mouse models. [1][2] The data is summarized below.



Parameter	4T1 Murine Breast Cancer Model	B16F10 Murine Melanoma Model
Animal Strain	BALB/c Mice	Not Specified, typically C57BL/6
Treatment	PD-1-IN-24	PD-1-IN-24
Dose	15 mg/kg	30 mg/kg
60 mg/kg		
120 mg/kg	_	
Dosing Regimen	Orally (PO), Twice Daily (BID)	Orally (PO), Twice Daily (BID)
Tumor Growth	19.96%	35.59%
Inhibition (TGI %)	38.87%	
47.35%		
Data Source	Patent WO 2021052386[1][2]	Patent WO 2021052386[1][2]

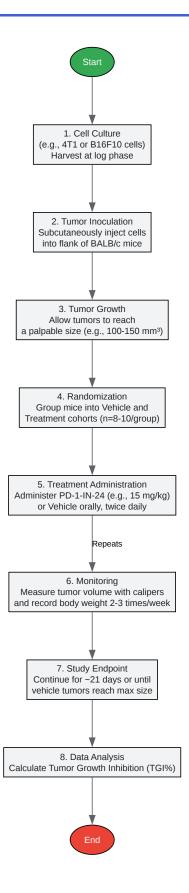
Experimental Protocols

While the primary source for the efficacy data is a patent, it lacks the granular detail of a peer-reviewed publication.[1] Therefore, the following sections provide a detailed, representative protocol for the in vivo studies and a standard in vitro assay used to characterize similar inhibitors.

In Vivo Tumor Growth Inhibition Study (Representative Protocol)

This protocol describes a typical workflow for assessing the anti-tumor efficacy of an orally administered compound in a syngeneic mouse model.





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Caption: Standard experimental workflow for an in vivo tumor efficacy study.



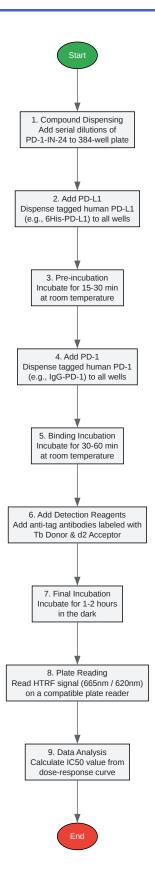
Methodology Details:

- Cell Lines and Culture: 4T1 (murine breast carcinoma) or B16F10 (murine melanoma) cells are cultured in appropriate media (e.g., RPMI-1640) with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Cells are harvested during the logarithmic growth phase for inoculation.
- Animal Models: Female BALB/c mice (for 4T1 cells) or C57BL/6 mice (for B16F10 cells), aged 6-8 weeks, are used.[1] Animals are acclimatized for at least one week before the experiment.
- Tumor Inoculation: Mice are subcutaneously injected in the right flank with approximately 1 x 10^6 cells suspended in 100 μ L of sterile phosphate-buffered saline (PBS).
- Treatment and Dosing: Once tumors reach an average volume of 100-150 mm³, mice are
 randomized into treatment and vehicle control groups. PD-1-IN-24 is formulated for oral
 administration (e.g., in a solution of DMSO, PEG300, Tween-80, and saline) and
 administered twice daily (BID).[1] The vehicle group receives the formulation without the
 active compound.
- Efficacy Measurement: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2. Body weight is monitored as an indicator of toxicity.
- Data Analysis: At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = $[1 (\Delta T / \Delta C)] \times 100$ Where ΔT is the change in mean tumor volume of the treatment group and ΔC is the change in mean tumor volume of the vehicle control group.

In Vitro PD-1/PD-L1 Binding Assay (Representative Protocol)

To determine the potency of inhibitors at blocking the PD-1/PD-L1 interaction, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and robust method.[8][9][10] The following is a representative protocol.





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Caption: Representative workflow for a PD-1/PD-L1 HTRF binding assay.



Methodology Details:

Principle: The assay measures the proximity of recombinant PD-1 and PD-L1 proteins.[8][9]
 One protein is tagged (e.g., with a 6His tag) and associated with a Terbium (Tb) cryptate
 donor fluorophore via an anti-tag antibody. The other protein is tagged (e.g., with an Fc tag)
 and associated with a d2 acceptor fluorophore. When PD-1 and PD-L1 interact, the donor
 and acceptor are brought close enough for Förster Resonance Energy Transfer (FRET) to
 occur, generating a specific signal at 665 nm. An inhibitor will disrupt this interaction, leading
 to a decrease in the HTRF signal.[10]

Reagents:

- Recombinant human PD-1 (e.g., with human IgG Fc tag)
- Recombinant human PD-L1 (e.g., with a 6His tag)
- Anti-human IgG-Tb (Donor)
- Anti-6His-d2 (Acceptor)
- Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

Procedure:

- A serial dilution of the test compound (PD-1-IN-24) is dispensed into a low-volume 384well white assay plate.
- A fixed concentration of 6His-PD-L1 is added, followed by a brief pre-incubation.
- A fixed concentration of IgG-PD-1 is then added.
- After incubation to allow protein-protein binding, a pre-mixed solution of the HTRF detection antibodies (Anti-IgG-Tb and Anti-6His-d2) is added.
- The plate is incubated in the dark to allow the detection antibodies to bind.
- The plate is read on an HTRF-compatible reader, which measures fluorescence emission at 620 nm (donor) and 665 nm (acceptor).



• Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. The data is normalized using no-inhibitor (high signal) and no-protein (low signal) controls. The resulting percent inhibition values are plotted against the inhibitor concentration, and a four-parameter logistic regression is used to determine the IC₅₀ value.

Conclusion

PD-1-IN-24 is an orally active PD-1 inhibitor with demonstrated in vivo anti-tumor efficacy in multiple syngeneic cancer models.[1][2] Its mechanism of action is centered on the blockade of the PD-1/PD-L1 immune checkpoint, a clinically validated strategy in oncology. While specific in vitro binding or cell-based functional data for this compound is not publicly available, the existing in vivo results support its role as a modulator of anti-tumor immunity and a potential candidate for further drug development. The protocols and diagrams provided herein offer a comprehensive framework for understanding and potentially replicating the evaluation of this and similar molecules.

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